N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine ring via a methyl group, with a pyridine-3-sulfonamide substituent. Its structure combines aromatic, sulfonamide, and piperidine moieties, which are common in bioactive molecules targeting enzymes, receptors, or ion channels.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)18-21-16-5-1-2-6-17(16)25-18/h1-6,9,13-14,20H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCZHHZBKWVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a pyridine sulfonamide group. Its molecular formula is , with a molecular weight of approximately 367.45 g/mol. The presence of these functional groups contributes to its biological activity, making it an attractive candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide). For instance, compounds with thiazole rings have shown promising results against various bacterial strains, indicating their potential as antibacterial agents .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | 62.50 |
| This compound | Pending Evaluation | Pending |
Anticonvulsant Properties
Thiazole-containing compounds have also been evaluated for anticonvulsant activity. A study demonstrated that certain thiazole derivatives exhibited significant protection against seizures in animal models, suggesting that this compound may possess similar properties .
Development as Antimicrobial Agent
A recent study focused on synthesizing and evaluating the antimicrobial efficacy of various thiazole derivatives, including this compound). The results indicated that modifications to the thiazole structure enhanced antibacterial potency against resistant strains .
Neuropharmacological Studies
In another study, researchers explored the neuropharmacological effects of thiazole derivatives in models of epilepsy. The findings suggested that compounds similar to this compound could serve as potential leads for developing new anticonvulsant medications .
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzothiazole derivatives , piperidine-linked sulfonamides , and heterocyclic sulfonamides . Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. The cyclopropanecarboxamide group in the benzodioxole-thiazole hybrid () confers rigidity, which is absent in the target compound’s flexible methyl-piperidine linker.
Sulfonamide vs. Amide/Carboxamide :
- Sulfonamide groups (as in the target compound) exhibit stronger hydrogen-bonding capacity than carboxamides or acetamides (e.g., fentanyl analogs in ), possibly influencing selectivity for sulfonamide-sensitive targets like carbonic anhydrases .
Piperidine-Linked Pharmacophores :
- Piperidine rings are common in CNS-targeting drugs (e.g., fentanyl derivatives in ). However, the target compound’s pyridine-sulfonamide substituent likely redirects activity away from opioid receptors toward other targets, such as kinases or antimicrobial enzymes.
Research Findings and Hypotheses
- Kinase Inhibition Potential: Benzothiazole-sulfonamide hybrids are documented inhibitors of kinases (e.g., VEGFR-2, EGFR) due to sulfonamide interactions with ATP-binding pockets . The pyridine ring may further enhance π-π stacking with kinase domains.
- Antimicrobial Activity : Thiazole and sulfonamide motifs are associated with antibacterial effects. However, the absence of electron-withdrawing groups (e.g., fluorine in ’s fentanyl analogs) might reduce the target compound’s potency compared to fluorinated derivatives.
- Toxicity Profile : Piperidine-containing opioids () often exhibit high CNS toxicity, but the target compound’s sulfonamide group may reduce blood-brain barrier permeability, mitigating such risks.
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a piperidine ring and a pyridine sulfonamide group. Its unique structure contributes to its biological properties, particularly its interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have identified benzothiazole derivatives, including those similar to our compound, as effective apoptosis inducers in cancer cells. For instance, derivatives activating procaspase-3 to caspase-3 demonstrated significant anticancer effects against various cell lines, such as U937 and MCF-7 .
- A specific case study highlighted the compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
-
Antimicrobial Activity :
- The compound has shown promising results in inhibiting bacterial growth. In vitro tests indicated significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, enhancing its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Research on similar compounds has elucidated key aspects of SAR that inform the design of new derivatives:
Case Studies
- Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives, revealing that modifications to the piperidine ring significantly affected cytotoxicity against cancer cell lines. The most active compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : In another investigation, several derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus species. The results indicated that modifications leading to increased hydrophobicity improved antimicrobial activity significantly .
Q & A
Q. How do structural modifications impact metabolic stability and drug-drug interaction potential?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring reduces CYP3A4-mediated oxidation, as shown in trifluoromethylbenzamide analogs . Screen against CYP450 isoforms using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Computational tools like StarDrop predict metabolic hotspots to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
